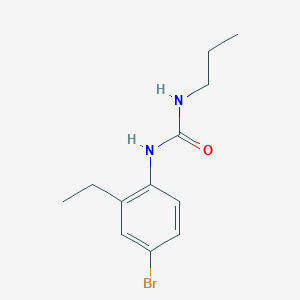

1-(4-Bromo-2-ethylphenyl)-3-propylurea

Description

Properties

IUPAC Name |

1-(4-bromo-2-ethylphenyl)-3-propylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O/c1-3-7-14-12(16)15-11-6-5-10(13)8-9(11)4-2/h5-6,8H,3-4,7H2,1-2H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYSATJLTRZQQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1=C(C=C(C=C1)Br)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-ethylphenyl)-3-propylurea typically involves the reaction of 4-bromo-2-ethylphenyl isocyanate with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Bromo-2-ethylphenyl isocyanate+Propylamine→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-ethylphenyl)-3-propylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromo-2-ethylphenyl)-3-propylurea has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Potential use in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-ethylphenyl)-3-propylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.

Signal Transduction: Modulating signaling pathways by interacting with key proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 1-(4-Bromo-2-ethylphenyl)-3-propylurea and its analogs:

Key Observations:

- Substituent Effects: The bromo group in the target compound and Chlorpropamide is electron-withdrawing, but Chlorpropamide’s sulfonyl group is more polar, enhancing solubility in aqueous environments. The adamantyl group in 1-(2-Adamantyl)-3-propylurea is highly lipophilic, favoring membrane penetration, which is critical for anti-tuberculosis activity .

Physicochemical Properties

Lipophilicity :

- Chlorpropamide has a calculated logP of 1.738 , indicative of moderate lipophilicity .

- The target compound’s bromo and ethyl groups likely increase logP (>2.3), suggesting higher membrane permeability but lower aqueous solubility.

- 1-(4-Bromophenyl)sulfonyl-3-propylurea has a logP of 2.3 , aligning with its sulfonamide group’s polarity .

Solubility :

- Sulfonylureas like Chlorpropamide exhibit better water solubility due to the sulfonyl group’s hydrogen-bonding capacity.

- The target compound’s urea group may form hydrogen bonds, but its bromo and ethyl substituents could limit solubility compared to sulfonamide analogs.

Q & A

Q. What synthetic methodologies are recommended for 1-(4-Bromo-2-ethylphenyl)-3-propylurea, and how can reaction yields be optimized?

Answer: The synthesis typically involves coupling 4-bromo-2-ethylphenyl isocyanate with propylamine under anhydrous conditions. Key optimization strategies include:

- Temperature control (0–5°C to minimize side reactions).

- Use of catalysts like triethylamine to accelerate urea bond formation.

- Solvent selection (dry THF or dichloromethane) to enhance reactivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield. Analogous methods for urea derivatives highlight the importance of stoichiometric precision and inert atmospheres .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR in DMSO-d6 or CDCl3 confirm aromatic substitution patterns and urea NH signals (~8–10 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching (e.g., [M+H]+ expected at m/z 315.05).

- X-ray Crystallography : Resolves stereochemistry and crystal packing; SHELXL is recommended for refinement .

- IR Spectroscopy : Identifies C=O (1640–1680 cm) and N-H stretches (3300–3500 cm) .

Q. What parameters should be prioritized when assessing the solubility and stability of this compound?

Answer:

- Solubility : Test in polar (DMSO, ethanol) and non-polar (hexane) solvents. Analogous urea derivatives show moderate solubility in DMSO (e.g., chlorpropamide: ~10 mg/mL) .

- Stability : Monitor degradation under UV light, humidity, and elevated temperatures (40–60°C) via HPLC. Adjust storage to 2–8°C in sealed, desiccated containers .

Table 1: Solubility of Analogous Urea Derivatives

| Compound | Solubility in DMSO (mg/mL) | Stability (t at 25°C) |

|---|---|---|

| Chlorpropamide | 10.2 | >30 days |

| 1-(Naphthalen-1-yl)-3-propylurea | 8.5 | 21 days |

| Data extrapolated from . |

Advanced Questions

Q. How can SHELXL be employed to resolve crystallographic data discrepancies for this compound?

Answer: SHELXL refines structures by iteratively adjusting atomic coordinates and thermal parameters. Key steps:

- Input initial phases from SHELXD/SHELXS.

- Apply restraints for disordered groups (e.g., ethyl chains).

- Validate hydrogen positions via DFT-calculated geometries. Common pitfalls include overfitting thermal parameters (monitor via R-factors) and misassigning bromine due to heavy-atom effects. Cross-validate with residual density maps .

Q. What computational strategies predict the biological activity of this compound, and how can in silico results be validated?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinase enzymes).

- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields).

- ADMET Prediction : Estimate bioavailability and toxicity (SwissADME, ProTox-II). Validate via in vitro assays (e.g., enzyme inhibition IC) and SPR for binding kinetics. Chlorpropamide’s sulfonylurea receptor binding provides a mechanistic analogy .

Q. How should researchers address contradictory bioactivity data reported for urea derivatives like this compound?

Answer: Contradictions often arise from assay variability. Mitigation strategies:

- Standardize Protocols : Use identical cell lines (e.g., HEK293 for consistency) and compound batches (HPLC purity ≥95%).

- Orthogonal Validation : Confirm target engagement via SPR and Western blotting.

- Meta-Analysis : Identify confounding variables (e.g., solvent DMSO% differences) across studies .

Table 2: Common Confounding Factors in Bioactivity Assays

| Factor | Impact | Mitigation Strategy |

|---|---|---|

| Cell Line Variability | Differential receptor expression | Use isogenic cell lines |

| Compound Aggregation | False-negative results | Pre-sonicate in DMSO |

| Assay Duration | Time-dependent degradation | Include stability controls |

Q. What metabolic pathways are hypothesized for this compound, and how can they be experimentally mapped?

Answer: Hypothesized pathways include hepatic cytochrome P450-mediated oxidation and glucuronidation. Methodologies:

- Isotopic Labeling : Use C-labeled compound to track metabolites via radio-HPLC.

- LC-MS/MS : Identify phase I/II metabolites in hepatocyte incubations.

- Enzyme Inhibition Studies : Co-administer CYP3A4/CYP2D6 inhibitors to elucidate metabolic routes. Analogous studies on chlorpropamide highlight sulfonylurea metabolism patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.